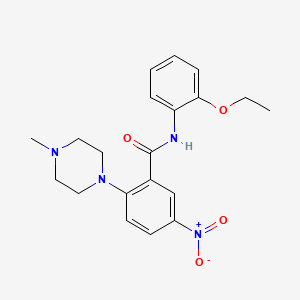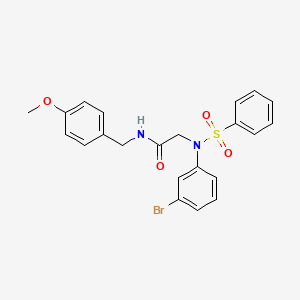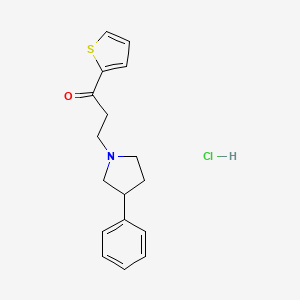![molecular formula C21H13BrN2O3 B5157307 3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)
3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BNIPPI and is synthesized through a specific method that involves several chemical reactions.
Mécanisme D'action
The mechanism of action of BNIPPI is not fully understood. However, it is believed to act on various cellular pathways, including the inhibition of cell proliferation and induction of apoptosis. BNIPPI has also been found to inhibit the activity of certain enzymes and proteins involved in cancer progression.
Biochemical and Physiological Effects:
BNIPPI has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the growth and proliferation of bacteria and fungi. BNIPPI has also been found to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BNIPPI is its potential application in cancer research. It has been found to exhibit significant anti-cancer activity against various cancer cell lines. In addition, it has been found to possess antibacterial and antifungal properties. However, one of the major limitations of BNIPPI is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on BNIPPI. One of the major areas of research is the development of more efficient synthesis methods for BNIPPI. In addition, the potential use of BNIPPI as a drug candidate for cancer treatment is an area of active research. Furthermore, the study of the mechanism of action of BNIPPI and its effects on various cellular pathways is an important area of research. Finally, the development of more water-soluble derivatives of BNIPPI is an area of future research.
Méthodes De Synthèse
The synthesis of BNIPPI involves the reaction of 2-bromo-4-nitroaniline with 1-indanone in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated under reflux conditions to obtain the desired product. The yield of the product is around 60-70%.
Applications De Recherche Scientifique
BNIPPI has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-cancer activity against various cancer cell lines. BNIPPI has also been studied for its antibacterial and antifungal properties. In addition, it has been found to possess antioxidant and anti-inflammatory activities.
Propriétés
IUPAC Name |
3-(2-bromo-4-nitrophenyl)imino-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-12-14(24(26)27)10-11-18(17)23-20-15-8-4-5-9-16(15)21(25)19(20)13-6-2-1-3-7-13/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITISAEUDGBIQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=C(C=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-nitrophenyl)imino-2-phenylinden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)

![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B5157286.png)
![{4-(3-methoxybenzyl)-1-[3-(2-thienyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5157287.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)
